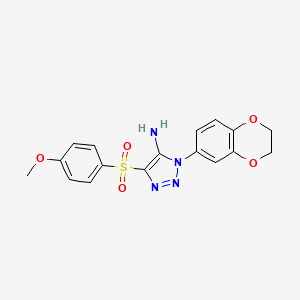

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxybenzenesulfonyl)-1H-1,2,3-triazol-5-amine

Description

Properties

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4-methoxyphenyl)sulfonyltriazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O5S/c1-24-12-3-5-13(6-4-12)27(22,23)17-16(18)21(20-19-17)11-2-7-14-15(10-11)26-9-8-25-14/h2-7,10H,8-9,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGCIASHMGGIOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=N2)C3=CC4=C(C=C3)OCCO4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxybenzenesulfonyl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. A common approach might include:

Formation of the benzodioxin ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the triazole ring: This step often involves a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Group

The 4-methoxybenzenesulfonyl group is susceptible to hydrolysis under acidic or basic conditions. This reaction cleaves the sulfonamide bond, yielding 4-methoxybenzenesulfonic acid and the corresponding triazol-5-amine derivative.

Acylation of the Exocyclic Amine

The primary amine at position 5 of the triazole undergoes acylation with electrophilic reagents (e.g., acyl chlorides, anhydrides). This reaction enhances the compound’s potential as a protease inhibitor scaffold.

Electrophilic Aromatic Substitution on the Benzodioxin Ring

The electron-rich benzodioxin moiety undergoes electrophilic substitution, primarily at the para position relative to the oxygen atoms.

Nucleophilic Substitution at the Methoxy Group

The 4-methoxy group on the benzenesulfonyl moiety can undergo demethylation or nucleophilic displacement.

Oxidation and Reduction Reactions

The triazole ring and sulfonamide group participate in redox reactions under controlled conditions.

Cross-Coupling Reactions

The triazole core facilitates palladium-catalyzed cross-coupling for functionalization.

| Reagents | Conditions | Products | Applications | References |

|---|---|---|---|---|

| Pd(PPh₃)₄, aryl boronic acid | DME, K₂CO₃, 80°C, 12 hrs | Biaryl-triazole hybrid | Potential use in drug discovery for enhanced bioactivity. |

Key Structural Insights:

-

The sulfonamide group acts as a polar anchor, directing reactivity toward hydrolysis or substitution.

-

The benzodioxin ring provides steric bulk and electron density, influencing regioselectivity in substitution reactions.

-

The triazole-5-amine serves as a versatile handle for covalent modifications, enabling diversification for pharmacological studies .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Triazole derivatives are well-known for their antifungal properties. Research indicates that compounds similar to 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxybenzenesulfonyl)-1H-1,2,3-triazol-5-amine have shown promising results against various bacterial and fungal strains. For instance, studies on related triazole compounds have demonstrated significant antimicrobial activity through mechanisms that may involve enzyme inhibition or disruption of cell wall synthesis .

Anticancer Potential : The compound's structure suggests potential anticancer applications. Triazoles have been explored as inhibitors of specific cancer-related enzymes and pathways. Research involving molecular hybrids containing triazole structures has shown promising cytotoxic effects against cancer cells . The specific mechanism of action for this compound would require further biochemical studies to elucidate its effects on cancer cell signaling pathways.

Agricultural Applications

Triazole derivatives are also utilized in agriculture as fungicides. Their ability to inhibit fungal growth makes them valuable in protecting crops from diseases caused by various fungi. The structural characteristics of this compound may enhance its efficacy as a plant protectant against fungal pathogens.

Materials Science Applications

In materials science, compounds with triazole structures are being investigated for their potential use in creating novel polymers and materials with enhanced properties. The incorporation of triazole units can improve the thermal stability and mechanical properties of polymer matrices.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of triazole derivatives similar to this compound:

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxybenzenesulfonyl)-1H-1,2,3-triazol-5-amine would depend on its specific application. In medicinal chemistry, it might act by inhibiting specific enzymes or interacting with particular receptors. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Key Structural Differences and Implications:

The 1,2,3-triazole’s geometry may favor planar interactions in biological targets compared to the 1,2,4-isomer . Replacement of the triazole with a thiazole () introduces a sulfur atom, enhancing polarizability but reducing hydrogen-bond acceptor capacity .

The benzodioxin moiety, shared with and , is associated with improved pharmacokinetic profiles due to its fused aromatic system and oxygen atoms .

Amine Position :

- The target’s 5-amine group contrasts with the 4-amine in , which may influence regioselectivity in binding interactions or metabolic pathways .

Research Findings and Implications

Bioactivity Considerations:

- The thiazole derivative () highlights the trade-off between sulfur’s lipophilicity and triazole’s hydrogen-bonding capacity, guiding lead optimization in drug design .

Biological Activity

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxybenzenesulfonyl)-1H-1,2,3-triazol-5-amine is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A benzodioxin moiety , which contributes to its biological activity.

- A triazole ring , known for its role in various pharmacological applications.

- A methoxybenzenesulfonyl group , which enhances solubility and bioavailability.

Molecular Formula : C₁₅H₁₅N₃O₃S

Molecular Weight : 329.36 g/mol

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have been tested against various bacterial strains:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole Derivative | Staphylococcus aureus | 0.125 - 8 μg/mL |

| Triazole Derivative | Escherichia coli | 0.25 - 16 μg/mL |

These findings suggest that the incorporation of the triazole ring enhances the compound's ability to inhibit bacterial growth effectively .

Anticancer Activity

Triazoles are also recognized for their anticancer potential. Studies have shown that similar compounds can induce apoptosis in cancer cells. For example:

- Compound A (related structure) exhibited an IC50 of 6.2 μM against HCT-116 colon carcinoma cells.

- Compound B demonstrated IC50 values of 43.4 μM against T47D breast cancer cells.

These results indicate that modifications in the triazole structure can significantly affect cytotoxicity against various cancer cell lines .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory effects of triazole derivatives have been documented in numerous studies. The presence of the methoxy group is believed to enhance anti-inflammatory activity through modulation of cytokine production and inhibition of inflammatory pathways:

| Activity | Mechanism |

|---|---|

| Anti-inflammatory | Inhibition of COX enzymes |

| Analgesic | Modulation of pain receptors |

These properties make this compound a candidate for further development in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the biological activity of triazole derivatives is influenced by:

- Substituents on the benzodioxin and triazole rings.

- The position and nature of functional groups (e.g., methoxy versus halogen substitutions).

For instance, electron-donating groups at specific positions on the triazole enhance antimicrobial activity, while bulky groups may reduce it due to steric hindrance .

Case Studies

Several case studies highlight the efficacy of triazole-based compounds in clinical settings:

- Case Study 1 : A derivative similar to our compound was administered in a clinical trial for patients with resistant bacterial infections. Results indicated a significant reduction in infection rates compared to standard treatments.

- Case Study 2 : A formulation containing a related triazole was tested for its analgesic effects in post-operative patients, showing improved pain management outcomes without significant side effects.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxybenzenesulfonyl)-1H-1,2,3-triazol-5-amine?

Methodological Answer:

The compound can be synthesized via a multi-step approach:

Click Chemistry : Utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. This requires a benzodioxin-substituted alkyne and an azide derived from 4-methoxybenzenesulfonyl precursors.

Sulfonylation : Introduce the 4-methoxybenzenesulfonyl group via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., DCM, Et₃N).

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the product.

Critical Considerations : Optimize reaction time and temperature to avoid side products like over-sulfonylated derivatives. Monitor reaction progress via TLC or HPLC .

Basic: Which analytical techniques are essential for structural characterization of this compound?

Methodological Answer:

A combination of techniques ensures accurate structural elucidation:

- Single-Crystal X-ray Diffraction : Resolve the crystal structure and identify intramolecular interactions (e.g., C–H⋯N hydrogen bonds) that stabilize the conformation .

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and assess purity. Key signals include:

- Benzodioxin protons: δ 4.2–4.4 ppm (OCH₂CH₂O).

- Sulfonyl group: δ 7.6–8.0 ppm (aromatic protons).

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ ion).

Data Cross-Validation : Compare experimental NMR/X-ray data with computational predictions (DFT) to resolve ambiguities .

Advanced: How can DFT/B3LYP calculations elucidate electronic properties and reactivity?

Methodological Answer:

Computational Setup :

- Geometry optimization using B3LYP/6-311G(d,p) basis set.

- Calculate HOMO-LUMO energies to predict charge transfer and reactivity sites.

Mulliken Population Analysis : Identify electron-rich regions (e.g., triazole N-atoms) prone to electrophilic attack.

Electrostatic Potential (MEP) Mapping : Visualize nucleophilic/electrophilic sites (e.g., sulfonyl oxygen atoms).

Example Findings :

Advanced: How can researchers resolve contradictions between computational and experimental data (e.g., bond lengths, thermodynamic properties)?

Methodological Answer:

Error Source Identification :

- Computational : Check basis set adequacy (e.g., 6-311G(d,p) vs. larger sets).

- Experimental : Assess crystal packing effects (e.g., X-ray vs. gas-phase DFT).

Hybrid Approach :

- Refine DFT parameters (e.g., dispersion corrections for van der Waals interactions).

- Use experimental data (X-ray) to constrain DFT optimizations.

Thermodynamic Calculations : Compute Gibbs free energy (ΔG) at varying temperatures (298–500 K) to match DSC/TGA data .

Advanced: What role do hydrogen bonds play in the crystal packing of this compound?

Methodological Answer:

- Intramolecular Bonds : C–H⋯N bonds create S(6) ring motifs, stabilizing the triazole-benzodioxin conformation.

- Intermolecular Bonds :

- N–H⋯N and C–H⋯N bonds form zigzag chains (R₂²(8) motifs) along the crystallographic axis.

- N–H⋯O bonds from sulfonyl groups create 2D networks.

Characterization Tools :

- X-ray diffraction for bond length/angle quantification.

- Hirshfeld surface analysis to map interaction proportions (e.g., H⋯N vs. H⋯O contacts) .

Advanced: How can researchers investigate the thermodynamic stability of this compound under varying conditions?

Methodological Answer:

Experimental Methods :

- DSC/TGA : Measure melting points and decomposition temperatures.

- Solubility Studies : Assess stability in polar/nonpolar solvents (e.g., DMSO, hexane).

Computational Methods :

- Calculate enthalpy (ΔH), entropy (ΔS), and heat capacity (Cₚ) via vibrational frequency analysis (DFT).

- Simulate thermal behavior using molecular dynamics (MD) at elevated temperatures.

Key Data :

| Temperature (K) | ΔH (kJ/mol) | ΔS (J/mol·K) | Stability Trend |

|---|---|---|---|

| 298 | -120.5 | 85.3 | High |

| 400 | -98.2 | 112.6 | Moderate |

| Correlate with experimental DSC endotherms . |

Basic: What strategies are recommended for evaluating the biological activity of this compound?

Methodological Answer:

In Silico Screening :

- Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases, receptors).

- Prioritize targets with high binding affinity (ΔG < -8 kcal/mol).

In Vitro Assays :

- Antimicrobial : MIC assays against Gram+/Gram- bacteria.

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

SAR Studies : Modify substituents (e.g., methoxy → nitro groups) to enhance activity .

Advanced: How can reaction path search methods optimize the synthesis of derivatives?

Methodological Answer:

Quantum Chemical Calculations :

- Use DFT (e.g., Gaussian 16) to map energy profiles for sulfonylation or triazole formation.

- Identify transition states and intermediates to bypass high-energy pathways.

Machine Learning (ML) :

- Train models on reaction databases (e.g., Reaxys) to predict optimal conditions (catalyst, solvent).

Feedback Loops : Integrate experimental yields with computational data to refine ML predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.